molecular formula C6H22N8O12 B14310621 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid CAS No. 111452-33-6

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid

Cat. No.: B14310621
CAS No.: 111452-33-6
M. Wt: 398.29 g/mol
InChI Key: ALBWZGPGDMTAGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine is synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, triethylenetetramine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various amines, amides, and other nitrogen-containing compounds .

Mechanism of Action

Triethylenetetramine exerts its effects primarily through its ability to chelate metal ions. It binds to metal ions like copper, forming stable complexes that can be excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where excess copper needs to be removed .

Properties

CAS No.

111452-33-6

Molecular Formula

C6H22N8O12

Molecular Weight

398.29 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid

InChI

InChI=1S/C6H18N4.4HNO3/c7-1-3-9-5-6-10-4-2-8;4*2-1(3)4/h9-10H,1-8H2;4*(H,2,3,4)

InChI Key

ALBWZGPGDMTAGF-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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